6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 7th position on the pyrrolo[2,3-d]pyrimidine scaffold. Pyrrolopyrimidines are known for their structural similarity to purines, which makes them significant in various biological and medicinal applications .
Mechanism of Action
Target of Action
Similar compounds, such as 7h-pyrrolo[2,3-d]pyrimidine derivatives, have been shown to exhibit activity against various kinases , and Mycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Pharmacokinetics
It’s worth noting that similar compounds have been found to maintain drug-likeness during lead optimization, as they have a clogp value less than 4 and a molecular weight less than 400 .
Result of Action
Similar compounds have been found to display in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Action Environment
It’s worth noting that the presence of substituents such as 2-bromo, 2-chloro, and 2-fluoro in similar compounds resulted in a downfield shift .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolo[2,3-d]pyrimidines, the class of compounds to which it belongs, have been used in the synthesis of analogs of tubercidin, a naturally occurring nucleoside showing pronounced cytotoxic activity . The synthesis involves methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide .
Molecular Mechanism
It is known that pyrrolo[2,3-d]pyrimidines can have inhibitory effects on certain enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods. One common approach involves the use of Cu-catalyzed reactions. For instance, the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of CuCl and 6-methylpicolinic acid as a catalytic system, along with NaI as an additive, can yield pyrrolo[2,3-d]pyrimidines . Another method involves microwave-assisted reactions, which offer a robust approach for the preparation of pyrrolo[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine scaffold can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include CuCl, NaI, and various alkynes for substitution reactions. Oxidizing agents such as NaClO2 and reducing agents like NaBH4 are used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the scaffold, enhancing their biological activity and chemical properties .
Scientific Research Applications
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antitubercular, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine include:
- 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 7-Allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the iodine atom at the 6th position and the methyl group at the 7th position can significantly influence its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
6-iodo-7-methylpyrrolo[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-6(8)2-5-3-9-4-10-7(5)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDVEZMOOPOMRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CN=CN=C21)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250468 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 6-iodo-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638763-31-1 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 6-iodo-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638763-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 6-iodo-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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